molecular formula C20H17NO4 B2516487 6-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one CAS No. 836666-55-8

6-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one

Cat. No. B2516487
CAS RN: 836666-55-8
M. Wt: 335.359
InChI Key: OOIZEASHHBZHNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "6-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one" is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs, such as chromen-2-one derivatives and methoxy-functionalized molecules, have been synthesized and analyzed for various properties and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that can include the formation of carbon-nitrogen bonds, cyclization steps, and the introduction of methoxy groups. For instance, the synthesis of 3-amino-1-aryl-9-methoxy-5,6-dihydro-1H-benzo[f]chromene-2-carbonitriles was achieved using cinnamonitriles and 7-methoxy-2-tetralone in aqueous media, catalyzed by triethylbenzylammonium chloride (TEBA), which suggests a possible synthetic route for related compounds .

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is characterized by the presence of a chromenone ring system, which can exhibit a degree of planarity or twist depending on the substitution pattern. For example, the isoflavone compound 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-4H-chromen-4-one was found to have a slightly twisted chromenone ring system, with a dihedral angle of 47.75° between the chromenone ring and the benzene ring . This structural information is crucial for understanding the electronic properties and potential interactions of the compound with biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be influenced by the presence of functional groups that can participate in various chemical reactions. For example, the presence of methoxy groups can affect the electronic distribution within the molecule, potentially leading to interactions with biological macromolecules or affecting the molecule's ability to undergo further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives can be deduced from their molecular structure and functional groups. For instance, the crystal structure of a related compound, 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, was determined to crystallize in the monoclinic crystal system, with specific cell constants and volume, indicating solid-state characteristics that could influence its solubility and stability . Additionally, quantum chemical studies on similar molecules have provided insights into vibrational frequencies, chemical shifts, and nonlinear optical properties, which are essential for understanding the behavior of these compounds under different conditions .

Scientific Research Applications

Molecular Structure and Synthesis

  • Research has focused on the synthesis and characterization of compounds with structures similar to 6-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one. For instance, multicomponent condensation processes have been used to synthesize novel chromene derivatives, showcasing the fundamental possibilities of interconverting substituted chromene diones and highlighting the versatile nature of chromene compounds in chemical synthesis (Lichitsky et al., 2017).

Pharmacological Potential

  • While excluding direct references to drug use, dosage, and side effects, there's a significant emphasis on the exploration of chromene derivatives for their potential pharmacological applications. For example, novel series of chromene derivatives have been synthesized and evaluated for their antibacterial activities, indicating the potential of chromene-based compounds in developing new antibacterial agents (Zghab et al., 2017).

Chemical Properties and Reactions

  • Studies have been conducted on the photo-reorganization of chromenones, leading to the synthesis of angular pentacyclic compounds. This research represents a method for synthesizing benzothiophene fused xanthenone derivatives in a green and convenient manner, demonstrating the chemical reactivity and potential for creating complex molecular structures from chromene derivatives (Dalal et al., 2017).

Advanced Characterization Techniques

  • Detailed spectroscopic analyses, including NMR spectral assignments, have been crucial in identifying and characterizing chromenylchalcones, a class of compounds related to the target molecule. These studies provide valuable insights into the structural details and the electronic environment of chromene derivatives, aiding in the development of novel compounds with potential applications in various fields (Yoon et al., 2012).

properties

IUPAC Name

6-methoxy-3-(2-methyl-2,3-dihydroindole-1-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-12-9-13-5-3-4-6-17(13)21(12)19(22)16-11-14-10-15(24-2)7-8-18(14)25-20(16)23/h3-8,10-12H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIZEASHHBZHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC4=C(C=CC(=C4)OC)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.